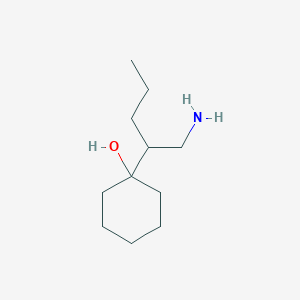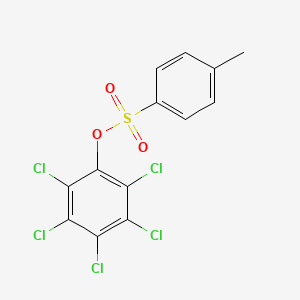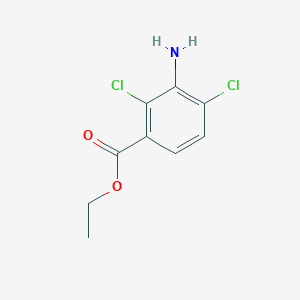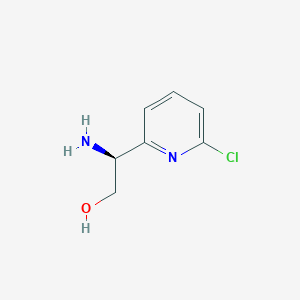
3-(2,6-Difluorophenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O It is a derivative of propanal where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with propanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2,6-Difluorophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,6-Difluorophenyl)propanoic acid.
Reduction: 3-(2,6-Difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,6-Difluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(2,6-Difluorophenyl)propanal largely depends on its interaction with other molecules. For instance, in enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, leading to the formation of enzyme-substrate complexes. The fluorine atoms can influence the reactivity and stability of the compound by altering the electronic properties of the phenyl ring.
類似化合物との比較
Similar Compounds
3-(2,4-Difluorophenyl)propanal: Similar structure but with fluorine atoms at the 2 and 4 positions.
3-(2,6-Dichlorophenyl)propanal: Similar structure but with chlorine atoms instead of fluorine.
3-(2,6-Difluorophenyl)propanoic acid: The oxidized form of 3-(2,6-Difluorophenyl)propanal.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interactions with other molecules. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialized chemicals.
特性
CAS番号 |
1057670-92-4 |
|---|---|
分子式 |
C9H8F2O |
分子量 |
170.16 g/mol |
IUPAC名 |
3-(2,6-difluorophenyl)propanal |
InChI |
InChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2 |
InChIキー |
XEHBLZJNYMOGGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)CCC=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)


![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)




![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)

